4-Methoxycarbonylmethyl-3-nitrophenol
CAS No.:
Cat. No.: VC13896981
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO5 |
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Molecular Weight | 211.17 g/mol |
IUPAC Name | methyl 2-(4-hydroxy-2-nitrophenyl)acetate |
Standard InChI | InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(11)5-8(6)10(13)14/h2-3,5,11H,4H2,1H3 |
Standard InChI Key | HPENIXPTZDLZMQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The molecular formula of 4-methoxycarbonylmethyl-3-nitrophenol is C₁₀H₁₁NO₆, derived from a phenol backbone with two functional groups:
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A nitro group (-NO₂) at the 3-position, which introduces strong electron-withdrawing effects.
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A methoxycarbonylmethyl group (-OCH₂CO₂CH₃) at the 4-position, contributing steric bulk and polarity.
This combination creates a molecule with dual reactivity: the nitro group facilitates electrophilic substitution reactions, while the ester moiety enables nucleophilic acyl substitutions or hydrolysis .
Table 1: Comparative Structural Data of Nitrophenol Derivatives
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no direct synthesis of 4-methoxycarbonylmethyl-3-nitrophenol is documented, its preparation likely involves:
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Nitration of Precursor Phenols: Introducing the nitro group to a methoxycarbonylmethyl-substituted phenol under controlled acidic conditions.
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Esterification Reactions: Coupling a methyl ester to a hydroxyphenylacetic acid intermediate, followed by nitration .
A plausible pathway, inspired by the synthesis of 3-methoxy-4-nitrophenol , involves:
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Starting with 4-hydroxybenzylacetic acid methyl ester.
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Nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the 3-position.
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Purification via recrystallization from ethanol/water.
Table 2: Reaction Conditions for Nitrophenol Derivatives
Compound | Reaction Temperature (°C) | Solvent System | Yield (%) |
---|---|---|---|
3-Methoxy-4-nitrophenol | 80 | DMSO/Water | 95 |
4-Amino-3-nitrophenol | 150–154 (melting) | DMSO/Methanol | N/A |
Physicochemical Properties
Table 3: Hypothesized Physical Properties
Applications in Industrial and Research Contexts
Organic Synthesis Intermediate
The compound’s dual functional groups make it a versatile precursor:
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Nitro Reduction: Catalytic hydrogenation could yield 3-amino-4-methoxycarbonylmethylphenol, a potential diazo component in dyes.
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Ester Hydrolysis: Conversion to the carboxylic acid derivative for coordination chemistry or polymer synthesis .
Pharmaceutical Relevance
Analogous nitrophenols, such as 3-methyl-4-nitrophenol, inhibit enzymes like cytochrome P450 . 4-Methoxycarbonylmethyl-3-nitrophenol may serve as a scaffold for protease inhibitors or anti-inflammatory agents, though pharmacological studies are absent.
Future Research Directions
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Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.
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Biological Screening: Evaluating antimicrobial or anticancer potential in vitro.
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Materials Science: Investigating its utility in photosensitive resins or coordination polymers.
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